Simvastatin-d6

Description

Properties

IUPAC Name |

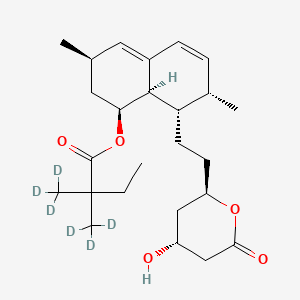

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-QDGXURMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Simvastatin-d6 chemical properties and structure

An In-depth Technical Guide to Simvastatin-d6: Chemical Properties and Structure

Introduction

This compound is the deuterated analog of simvastatin, a well-established HMG-CoA reductase inhibitor used to lower cholesterol and reduce the risk of cardiovascular disease.[1] The "d6" designation signifies the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes this compound an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the precise quantification of simvastatin in biological samples using mass spectrometry.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₂D₆O₅ | [4][5][6] |

| Molecular Weight | 424.60 g/mol | [4][5] |

| CAS Number | 1002347-71-8 | [1][2][4] |

| IUPAC Name | (1S, 3R, 7S, 8S, 8aR)-8-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3, 7-dimethyl-1, 2, 3, 7, 8, 8a-hexahydronaphthalen-1-yl 2, 2-bis(methyl-d3)butanoate | [2] |

| Synonyms | (+)-Simvastatin-d6, Cholestat-d6, Lipex-d6, Novo-Simvastatin-d6, Simvotin-d6, Sinvacor-d6, Statin-d6, Zocor-d6, Zorced-d6 | [2][5][6] |

| Purity | ≥98% to ≥99% deuterated forms (d₁-d₆) | [3][5] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml | [3] |

| Physical Appearance | White to Off-White Solid | [1] |

| Stability | Hygroscopic; Stable for ≥ 4 years when stored at -20°C | [1][3] |

Chemical Structure

This compound is a synthetically modified version of simvastatin where six hydrogen atoms on the 2,2-dimethylbutanoate side chain have been replaced with deuterium atoms. This specific placement of stable isotopes results in a molecule with a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This mass difference is critical for its use as an internal standard in mass spectrometry-based assays, as it allows for its clear differentiation from the analyte (simvastatin) without interfering with its chromatographic behavior.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of simvastatin and its metabolites in biological matrices, such as plasma. The following is a detailed methodology for a typical LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical assay.

Sample Preparation: Supported Liquid Extraction (SLE)

-

Sample Aliquoting : Transfer 150 µL of plasma sample into a 96-well plate.

-

Internal Standard Spiking : Add 100 µL of ice-cold ammonium acetate (100 mM, pH 4.5) containing the internal standards, including this compound (typically at a concentration of 10 ng/mL).[7]

-

Extraction Plate Loading : Mix the sample and transfer the mixture to a 96-well supported liquid extraction plate.

-

Incubation : Allow the mixture to incubate for 10 minutes to ensure proper absorption onto the solid support.[7]

-

Elution : Elute the analytes from the extraction plate by applying 0.5 mL of methyl tert-butyl ether three times.[7]

-

Evaporation and Reconstitution : Evaporate the combined eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 80 µL of 40% acetonitrile in water.[7]

Chromatographic Separation: LC-MS/MS Analysis

-

Injection : Inject 5 µL of the reconstituted sample onto the analytical column.[7]

-

Instrumentation : Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Sciex 5500Qtrap) with an electrospray ionization (ESI) source.[7]

-

Analytical Column : Perform chromatographic separation on a Luna Omega polar C18 column (100 × 2.1 mm, 1.6 µm particle size).[7]

-

Mobile Phases :

-

Gradient Elution :

-

Maintain the column temperature at 40°C and the flow rate at 300 µL/min.[7]

-

The gradient conditions are as follows:

-

Hold at 20% B for 1 minute.

-

Linearly ramp from 20% B to 40% B over 3 minutes.

-

Linearly ramp from 40% B to 90% B over 2 minutes.

-

Hold at 90% B for 1 minute.

-

Re-equilibrate to initial conditions (20% B).[7]

-

-

Mass Spectrometric Detection

-

Ionization Mode : Operate the electrospray ion source in either positive or negative mode depending on the analyte. For Simvastatin lactone, positive mode is used.[7]

-

Detection Method : Use Multiple Reaction Monitoring (MRM) to detect the specific mass-to-charge (m/z) ion transitions for each analyte and internal standard.[7]

-

Simvastatin lactone transition : m/z 436 → 285[7]

-

The corresponding transition for this compound would be monitored to have a mass shift consistent with the deuterium labeling.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of Simvastatin in plasma samples using this compound as an internal standard.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Simvastatin-d6

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Simvastatin-d6, a deuterated analog of the widely used cholesterol-lowering drug, Simvastatin. This document details the synthetic pathways, isotopic labeling strategies, and experimental considerations for the preparation of this important internal standard for pharmacokinetic and metabolic studies.

Introduction

Simvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its deuterated isotopologue, this compound, serves as an invaluable tool in clinical and preclinical research. The incorporation of six deuterium atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of simvastatin in biological matrices. This ensures high accuracy and precision in pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.

The deuterium atoms in this compound are located on the two methyl groups of the 2,2-dimethylbutyrate side chain. This specific labeling position minimizes the potential for isotopic exchange under physiological conditions, ensuring the metabolic stability of the label.

Synthetic Strategies for this compound

The synthesis of this compound is a multi-step process that begins with the naturally occurring fermentation product, lovastatin. The general approach involves the modification of the C8 ester side chain of lovastatin, replacing the 2-methylbutyryl group with a deuterated 2,2-dimethylbutyryl-d6 moiety. Two primary synthetic routes are employed for the synthesis of simvastatin from lovastatin: the re-esterification route and the direct methylation route. A published synthesis of deuterium-labeled simvastatin reports a nine-step process starting from lovastatin with an overall yield of 9%.[1]

The Re-esterification Pathway

The re-esterification pathway is a widely adopted method for the synthesis of simvastatin and its analogs. This route involves the hydrolysis of the 2-methylbutyrate ester of lovastatin to yield monacolin J, followed by protection of the hydroxyl groups, acylation with the desired side chain, and subsequent deprotection. For the synthesis of this compound, a deuterated acylating agent is introduced in the acylation step.

A plausible reaction sequence based on established methods is outlined below:

-

Hydrolysis of Lovastatin: Lovastatin is hydrolyzed to monacolin J, removing the 2-methylbutyrate side chain.

-

Protection of Diol: The 4- and 5-hydroxyl groups of the lactone ring in monacolin J are protected, often as a silyl ether.

-

Acylation with Deuterated Side Chain: The C8 hydroxyl group is acylated using a deuterated 2,2-dimethylbutyric acid derivative, such as 2,2-bis(trideuteriomethyl)butanoyl chloride.

-

Deprotection: The protecting groups are removed to yield this compound.

Data Presentation

Table 1: Key Intermediates and Reagents in the Proposed Re-esterification Pathway for this compound Synthesis

| Compound/Intermediate | Molecular Formula | Key Transformation | Relevant Deuterated Reagent |

| Lovastatin | C₂₄H₃₆O₅ | Starting Material | - |

| Monacolin J | C₁₉H₂₈O₅ | Hydrolysis of side chain | - |

| Protected Monacolin J | Varies with protecting group | Hydroxyl protection | e.g., tert-Butyldimethylsilyl chloride |

| Acylated Intermediate | Varies with protecting group | Esterification of C8-OH | 2,2-bis(trideuteriomethyl)butanoyl chloride |

| This compound | C₂₅H₃₂D₆O₅ | Final Product (after deprotection) | - |

Table 2: Physicochemical and Isotopic Purity Data for this compound

| Property | Value |

| CAS Number | 1002347-71-8 |

| Molecular Formula | C₂₅H₃₂D₆O₅ |

| Molecular Weight | 424.61 g/mol |

| Isotopic Purity | ≥98% |

| Chemical Purity (HPLC) | ≥98% |

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound via the re-esterification route. These are based on established procedures for simvastatin synthesis and adapted for the introduction of the deuterated side chain.

Protocol 1: Hydrolysis of Lovastatin to Monacolin J

-

Reaction Setup: Lovastatin is dissolved in a suitable solvent system, such as a mixture of methanol and water.

-

Base Addition: An aqueous solution of a base, typically potassium hydroxide, is added to the lovastatin solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester side chain.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the triol acid. The product, monacolin J, is then isolated by filtration and can be further purified by recrystallization.

Protocol 2: Protection of Monacolin J

-

Reaction Setup: Monacolin J is dissolved in an aprotic solvent such as dichloromethane or dimethylformamide.

-

Protecting Group Addition: A silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), is added in the presence of a base like imidazole.

-

Reaction Conditions: The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Isolation: The reaction is quenched, and the protected monacolin J is extracted into an organic solvent. The product is then purified by column chromatography.

Protocol 3: Acylation with the Deuterated Side Chain

-

Preparation of the Acylating Agent: 2,2-bis(trideuteriomethyl)butanoic acid is converted to its more reactive acid chloride, 2,2-bis(trideuteriomethyl)butanoyl chloride, using a chlorinating agent such as oxalyl chloride or thionyl chloride.

-

Reaction Setup: The protected monacolin J is dissolved in a dry aprotic solvent under an inert atmosphere.

-

Acylation: The freshly prepared 2,2-bis(trideuteriomethyl)butanoyl chloride is added to the solution, often in the presence of a base like pyridine or triethylamine, to catalyze the reaction and neutralize the HCl byproduct.

-

Reaction Conditions: The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Isolation: The reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The protected this compound is then purified by chromatography.

Protocol 4: Deprotection to Yield this compound

-

Reaction Setup: The protected this compound is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

-

Deprotecting Agent Addition: A fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to cleave the silyl ether protecting groups.

-

Reaction Conditions: The reaction is stirred at room temperature until the deprotection is complete.

-

Work-up and Isolation: The reaction mixture is quenched and the product, this compound, is extracted. The final product is purified by column chromatography and/or recrystallization to achieve high chemical and isotopic purity.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of the HMG-CoA reductase pathway by Simvastatin.

Experimental Workflow

Caption: Re-esterification workflow for this compound synthesis.

Logical Relationship

Caption: Comparison of synthetic routes to this compound.

References

The Role of Simvastatin-d6 as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Simvastatin-d6 as an internal standard in the quantitative bioanalysis of simvastatin. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To mitigate these variabilities, the use of an internal standard is indispensable.

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative bioanalysis. This guide will elucidate the mechanism by which this compound ensures analytical accuracy and provide practical insights into its application.

Mechanism of Action: The Principle of Isotope Dilution

This compound is a deuterated analog of simvastatin, in which six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in an increased molecular weight (a mass shift of 6 Da) without significantly altering the chemical and physical properties of the molecule. The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry.

The core concept is that this compound, when added to a sample at a known concentration, will behave identically to the endogenous, non-labeled simvastatin (the analyte) throughout the entire analytical process. This includes extraction, chromatography, and ionization. Any loss of analyte during sample preparation or any fluctuation in the mass spectrometer's signal will affect both the analyte and the internal standard to the same extent.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the initial concentration of the analyte can be accurately determined, as this ratio remains constant despite variations in the analytical process.

Figure 1: The principle of isotope dilution using this compound.

Experimental Protocols for Simvastatin Quantification

While specific experimental conditions can vary between laboratories, the following protocol outlines a typical LC-MS/MS method for the quantification of simvastatin in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies.

Materials and Reagents

-

Analytes: Simvastatin, this compound (internal standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade)

-

Reagents: Ammonium acetate (analytical grade), Deionized water

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of simvastatin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

Vortex mix for 30 seconds.

-

Add 1 mL of an extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate and hexane).

-

Vortex mix for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 5 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or gradient elution depending on the specific method |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Simvastatin: m/z 419.3 → 285.2 (example)This compound: m/z 425.3 → 291.2 (hypothetical, mass shift of +6) |

Quantitative Data and Method Validation

The performance of an analytical method using this compound as an internal standard is assessed through a rigorous validation process. The following tables summarize typical quantitative data obtained from such validated methods.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Simvastatin | 0.1 - 100 | 0.1 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 0.3 | < 10% | < 10% | 90 - 110% |

| Medium | 50 | < 8% | < 8% | 92 - 108% |

| High | 80 | < 7% | < 7% | 93 - 107% |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Simvastatin | > 85% |

Visualizing the Workflow and Simvastatin's Therapeutic Action

Bioanalytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of simvastatin in a biological sample using this compound as an internal standard.

Figure 2: A typical bioanalytical workflow for simvastatin quantification.

Simvastatin's Therapeutic Mechanism of Action

For context, it is also useful to understand the primary therapeutic mechanism of action of simvastatin as a drug. Simvastatin is an HMG-CoA reductase inhibitor, a class of drugs commonly known as statins.

Figure 3: Simvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of simvastatin in biological matrices by LC-MS/MS. Its mechanism of action, based on the principle of isotope dilution, effectively compensates for analytical variabilities, thereby ensuring the reliability of pharmacokinetic and bioequivalence data. The implementation of a validated LC-MS/MS method with this compound is a critical component of robust drug development programs. This guide provides a foundational understanding and practical framework for the application of this essential analytical tool.

The deuterium switch: An in-depth guide to deuterium labeling in drug analysis

For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into drug candidates—a process often termed "deuterium switching"—has emerged as a powerful tool to optimize pharmacokinetic profiles and enhance therapeutic outcomes. This technical guide delves into the core principles of deuterium labeling, providing a comprehensive overview of its applications in drug analysis, from altering metabolic pathways to improving safety and efficacy.

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical physical and chemical properties to its lighter counterpart, protium (¹H). However, the doubling of its mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the "kinetic isotope effect" (KIE), a phenomenon that can significantly alter the rate of chemical reactions, including the metabolic processes that drugs undergo in the body.[1][2]

By selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule with deuterium, medicinal chemists can slow down its breakdown, leading to a cascade of potentially beneficial effects. These can include a longer drug half-life, increased systemic exposure, the possibility of lower or less frequent dosing, and a reduction in the formation of toxic metabolites.[3][4] The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field.[5]

This guide will explore the fundamental principles of deuterium labeling, present quantitative data from key case studies, and provide detailed experimental protocols for the analysis of deuterated compounds.

Core Principles of Deuterium Labeling

The primary driver behind the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE) . The greater bond energy of the C-D bond compared to the C-H bond means that more energy is required to break the C-D bond.[1] In many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is the rate-limiting step. By substituting hydrogen with deuterium at these "soft spots," the rate of metabolism can be significantly reduced.[1]

This deliberate modification can lead to several desirable outcomes:

-

Improved Pharmacokinetics: Slower metabolism often translates to a longer half-life (t½), higher maximum plasma concentration (Cmax), and greater overall drug exposure as measured by the area under the curve (AUC).

-

Metabolic Switching: Deuteration at one metabolic site can redirect the metabolic pathway towards alternative routes.[5] This "metabolic switching" can be advantageous if it leads to the formation of less toxic or more active metabolites.

-

Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces toxic byproducts, deuterium labeling can enhance the safety profile of a drug.

-

Enhanced Efficacy and Tolerability: The improved pharmacokinetic profile can lead to more consistent drug levels in the body, potentially enhancing efficacy and reducing adverse effects associated with fluctuations in drug concentration.[5]

Case Studies: Quantitative Impact of Deuteration

The therapeutic benefits of deuterium labeling are best illustrated through the examination of approved drugs and clinical candidates.

Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism.

| Pharmacokinetic Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |

| Total Active Metabolites (α+β-HTBZ) AUCinf (ng·h/mL) | 2897 | 1345 | ~2.2x increase |

| Total Active Metabolites (α+β-HTBZ) Cmax (ng/mL) | 109 | 162 | ~0.7x |

| α-HTBZ Half-life (h) | 9.5 | 5.4 | ~1.8x increase |

| β-HTBZ Half-life (h) | 10.1 | 6.8 | ~1.5x increase |

Data compiled from studies comparing deutetrabenazine and tetrabenazine.[6]

The improved pharmacokinetic profile of deutetrabenazine allows for a lower and less frequent dosing regimen compared to tetrabenazine, with evidence suggesting better tolerability, particularly concerning depression and somnolence.[7][8]

Deucravacitinib: A Novel Deuterated Drug

Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of plaque psoriasis. Unlike a "deuterium switch" of an existing drug, deucravacitinib was designed with deuterium from the outset to optimize its properties.

| Pharmacokinetic Parameter | Deucravacitinib (6 mg, Single Dose) | Deucravacitinib (12 mg, Single Dose) |

| AUCinf (ng·h/mL) | 237 | 508 |

| Cmax (ng/mL) | 23.3 | 47.9 |

| Half-life (h) | 10.1 | 9.9 |

Pharmacokinetic data for deucravacitinib in healthy Chinese subjects.

Pharmacodynamic studies have shown that deucravacitinib treatment leads to a dose- and time-dependent reduction in inflammatory biomarkers associated with psoriasis, such as IL-17A, IL-19, and beta-defensin.[9][10][11]

Experimental Protocols

The successful development and analysis of deuterated drugs rely on a suite of specialized experimental protocols.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the intrinsic clearance of a compound and predicting its in vivo metabolic fate.

Objective: To compare the metabolic stability of a deuterated drug candidate to its non-deuterated counterpart in liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable quenching solvent)

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the percentage of remaining parent compound versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

LC-MS/MS Method for Quantification of Deuterated Drugs

A robust and validated LC-MS/MS method is essential for the accurate quantification of deuterated drugs and their metabolites in biological matrices.

Objective: To develop and validate a method for the quantitative analysis of a deuterated drug in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Method Development:

-

Selection of Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, often with a higher degree of deuteration or ¹³C labeling, is the ideal internal standard.[12]

-

Optimization of Chromatographic Conditions: Develop a gradient elution method using a suitable column (e.g., C18) and mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation and peak shape.

-

Optimization of Mass Spectrometric Parameters: Infuse the analyte and IS into the mass spectrometer to determine the optimal precursor and product ions for multiple reaction monitoring (MRM). Optimize parameters such as collision energy and declustering potential.

Method Validation (in accordance with FDA guidelines): [12][13]

-

Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

-

Calibration Curve: Prepare a calibration curve over the expected concentration range of the analyte.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Synthesis of Deuterium-Labeled Internal Standards

The availability of a high-quality deuterium-labeled internal standard is critical for accurate bioanalysis.

General Approaches:

-

Hydrogen-Deuterium Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as D₂O, often catalyzed by a metal catalyst (e.g., Pd/C).[14]

-

Reduction with Deuterated Reagents: Utilize deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to introduce deuterium.

-

Use of Deuterated Building Blocks: Incorporate commercially available deuterated starting materials into the synthetic route.[15]

Purification and Characterization:

-

Purification: Purify the synthesized compound using techniques such as flash chromatography or preparative HPLC.

-

Characterization: Confirm the structure and isotopic purity of the labeled compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and mass spectrometry.[16]

Assessing Metabolic Switching

Investigating potential shifts in metabolic pathways is a key aspect of evaluating deuterated drug candidates.

Experimental Design:

-

Incubate both the deuterated and non-deuterated compounds with a metabolically active system (e.g., liver microsomes, hepatocytes).

-

Analyze the samples using a high-resolution mass spectrometer capable of metabolite identification.

-

Compare the metabolite profiles of the two compounds. Look for:

-

Quantitative changes: A decrease in the formation of a metabolite from the deuterated compound at the site of deuteration and a corresponding increase in the formation of other metabolites.

-

Qualitative changes: The appearance of new metabolites for the deuterated compound that are not observed or are present at very low levels for the non-deuterated analog.[17][18]

-

Visualizing the Concepts

To better illustrate the workflows and principles discussed, the following diagrams are provided.

Conclusion

Deuterium labeling has firmly established itself as a valuable strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. The case studies of deutetrabenazine and deucravacitinib highlight the tangible clinical benefits that can be achieved through this approach. As analytical techniques continue to advance, the precision and application of deuterium labeling in drug analysis are poised to expand, offering new opportunities to optimize the medicines of the future. This guide provides a foundational understanding and practical framework for scientists and researchers looking to explore the potential of deuterium labeling in their own drug development programs.

References

- 1. Portico [access.portico.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 4. bioscientia.de [bioscientia.de]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]

- 10. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 12. fda.gov [fda.gov]

- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 14. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. google.com [google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Simvastatin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Simvastatin-d6, a deuterated analog of the widely prescribed lipid-lowering agent, Simvastatin. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Introduction

This compound is the deuterium-labeled version of Simvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] The "d6" designation signifies that six hydrogen atoms on the 2,2-dimethylbutanoate side chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the accurate quantification of Simvastatin in biological matrices using mass spectrometry-based methods.[2][3][4] The incorporation of deuterium can also subtly alter the pharmacokinetic profile of the molecule, a subject of interest in drug metabolism studies.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These characteristics are largely similar to those of its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of deuterium.

General and Chemical Properties

| Property | Value | Citation(s) |

| Chemical Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | [4] |

| Synonyms | (+)-Simvastatin-d6, MK 733-d6, SVA-d6, Cholestat-d6, Lipex-d6 | [4][5] |

| Molecular Formula | C₂₅H₃₂D₆O₅ | [5][6] |

| Molecular Weight | 424.60 g/mol | [6] |

| CAS Number | 1002347-71-8 | [5][6] |

| Purity | Typically ≥98% | [6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [5] |

Physical and Spectroscopic Properties

| Property | Value | Citation(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available; expected to be similar to Simvastatin (~135-138 °C) | |

| Boiling Point | Data not available | |

| Solubility | DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~20 mg/mL, DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [5] |

| UV/Vis Maximum | 230, 237, 246 nm | [5] |

| Storage | Store at -20°C | [5] |

| Stability | ≥ 4 years when stored properly | [5] |

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods. Below is a detailed representative protocol for the quantification of Simvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Simvastatin in Human Plasma by LC-MS/MS

This protocol outlines a common procedure for sample preparation and analysis.

3.1.1. Materials and Reagents

-

Human plasma (with K2 EDTA as anticoagulant)

-

Simvastatin analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3.1.2. Sample Preparation (Protein Precipitation Method)

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial for injection.

3.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: 2 mM Ammonium formate with 0.2% formic acid in water

-

Mobile Phase B: 2 mM Ammonium formate with 0.2% formic acid in methanol

-

Gradient Elution: A linear gradient from 40% to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Simvastatin: Precursor ion (Q1) m/z 419.2 -> Product ion (Q3) m/z 199.1, 285.2, 303.2[7]

-

This compound: Precursor ion (Q1) m/z 425.2 -> Product ion (Q3) m/z 199.2, 291.2, 309.2

-

-

Data Analysis: The concentration of Simvastatin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Spectroscopic Data

Mass Spectrometry

In positive ion electrospray mass spectrometry, this compound will primarily form a protonated molecule [M+H]⁺ at m/z 425.3. The fragmentation pattern is similar to that of unlabeled Simvastatin. The key fragmentation involves the cleavage of the ester side chain and subsequent loss of water from the lactone ring.

-

Precursor Ion [M+H]⁺: m/z 425.3

-

Major Product Ions:

-

Loss of the deuterated 2,2-dimethylbutanoic acid side chain leads to a fragment at m/z 303.2.

-

Subsequent loss of a water molecule (H₂O) from the m/z 303.2 fragment results in an ion at m/z 285.2.

-

Further fragmentation can lead to a characteristic ion at m/z 199.2.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, fully assigned spectrum for this compound is not publicly available, the expected ¹H and ¹³C NMR spectra can be inferred from the known spectra of Simvastatin.

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to Simvastatin will be the absence of the singlets corresponding to the two methyl groups (CH₃) on the butanoate side chain. These protons are replaced by deuterium, which is not observed in ¹H NMR. The other signals of the molecule are expected to have very similar chemical shifts and coupling constants to those of unlabeled Simvastatin.[8]

-

¹³C NMR: In the ¹³C NMR spectrum, the signals for the two deuterated methyl carbons (-CD₃) will be observed as multiplets with a significantly lower intensity due to the coupling with deuterium (a spin-1 nucleus) and the absence of the Nuclear Overhauser Effect (NOE) from attached protons. The chemical shifts will be slightly different from the corresponding -CH₃ groups in Simvastatin.

Mechanism of Action and Signaling Pathways

Simvastatin, and by extension this compound, exerts its primary pharmacological effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Inhibition of HMG-CoA Reductase

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. This is a critical step in the synthesis of cholesterol and other isoprenoids. Statins, including Simvastatin, are structurally similar to the HMG-CoA substrate and act as competitive inhibitors, binding to the active site of the enzyme and preventing the formation of mevalonate.[9][10] This leads to a reduction in intracellular cholesterol levels.

Caption: HMG-CoA Reductase Pathway Inhibition by this compound.

Bioanalytical Workflow

The use of this compound as an internal standard is a critical component of the bioanalytical workflow for quantifying Simvastatin. The following diagram illustrates the logical steps from sample collection to final data analysis.

Caption: Bioanalytical Workflow using an Internal Standard.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is essential for the accurate and precise quantification of Simvastatin in complex biological matrices. Its physical and chemical properties are well-characterized, making it a reliable internal standard for LC-MS/MS-based bioanalysis. Understanding its behavior in analytical systems and its role in the context of Simvastatin's mechanism of action is crucial for researchers and drug development professionals working in the fields of pharmacokinetics, drug metabolism, and clinical pharmacology. This guide provides the core technical information required to effectively utilize this compound in a research setting.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kpfu.ru [kpfu.ru]

- 9. HMG-CoA reductase inhibitors.pptx [slideshare.net]

- 10. m.youtube.com [m.youtube.com]

The Use of Simvastatin-d6 in Metabolic Fate Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Simvastatin-d6, a deuterium-labeled analog of simvastatin, in the study of its metabolic fate. This document details the metabolic pathways of simvastatin, experimental protocols for in vitro studies, and the analytical methods used for quantification. Furthermore, it explores the impact of simvastatin on cellular signaling pathways.

Introduction to Simvastatin and the Role of Deuteration

Simvastatin is a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular disease.[1] It is administered as an inactive lactone prodrug that is hydrolyzed in the body to its active β-hydroxy acid form, a potent inhibitor of HMG-CoA reductase.[2] Understanding the metabolic fate of simvastatin is crucial for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions.

The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in drug metabolism studies.[3] The "d6" designation indicates that six hydrogen atoms in the simvastatin molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution provides a distinct mass signature that allows for its differentiation from the unlabeled drug and its metabolites using mass spectrometry. This property is invaluable for several applications, including:

-

Metabolic Stability Assessment: By incubating this compound with metabolically active systems, such as human liver microsomes, the rate of its degradation can be precisely measured without interference from endogenous compounds.

-

Metabolite Identification: The deuterium label acts as a tracer, enabling the confident identification of metabolites originating from the administered drug.

-

Pharmacokinetic Studies: this compound is frequently used as an internal standard for the quantification of simvastatin and its metabolites in biological matrices, ensuring the accuracy and precision of the analytical method.[2]

Metabolic Pathways of Simvastatin

The metabolism of simvastatin is complex and primarily occurs in the liver. The major metabolic transformations are hydrolysis of the lactone ring and oxidation by cytochrome P450 enzymes.

Hydrolysis to Simvastatin Acid

The initial and critical step in the activation of simvastatin is the hydrolysis of the inactive lactone prodrug to its pharmacologically active open β-hydroxy acid form (simvastatin acid). This conversion is mediated by carboxylesterases and paraoxonases present in the liver and plasma.[4]

Cytochrome P450-Mediated Oxidation

Both simvastatin and simvastatin acid are extensively metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5.[2][5] A minor contribution to the metabolism of simvastatin acid is also made by CYP2C8.[6] The primary oxidative metabolites include 3'-hydroxysimvastatin, 6'-hydroxymethyl-simvastatin, and 6'-exomethylene-simvastatin.[5]

Below is a diagram illustrating the primary metabolic pathways of simvastatin.

Caption: Primary metabolic pathways of simvastatin, including hydrolysis and CYP-mediated oxidation.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the metabolic fate of this compound.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to determine the metabolic stability of this compound.

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar compound not found in the matrix)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mM.

-

In a 96-well plate, add phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add this compound stock solution to the pre-warmed incubation mixture to achieve a final substrate concentration (typically 1 µM).

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

The following diagram illustrates the workflow for the in vitro metabolic stability assay.

Caption: Experimental workflow for the in vitro metabolic stability assay of this compound.

Analytical Method: LC-MS/MS for Simvastatin and Metabolites

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of simvastatin and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Simvastatin: m/z 419.3 -> 285.2

-

Simvastatin Acid: m/z 437.3 -> 303.2

-

This compound: m/z 425.3 -> 291.2 (hypothetical, exact transition depends on the position of the deuterium labels)

-

-

Source Parameters: Optimized for signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Simvastatin (40 mg single oral dose) in Healthy Volunteers

| Parameter | Mean Value | Standard Deviation |

| Cmax (ng/mL) | 12.3 | ± 6.8 |

| Tmax (h) | 1.3 | ± 0.5 |

| AUC(0-t) (ng·h/mL) | 38.7 | ± 22.4 |

| t½ (h) | 2.8 | ± 1.1 |

Data compiled from representative pharmacokinetic studies. Actual values may vary between studies.

Table 2: Pharmacokinetic Parameters of Simvastatin Acid (from 40 mg single oral dose of Simvastatin) in Healthy Volunteers

| Parameter | Mean Value | Standard Deviation |

| Cmax (ng/mL) | 4.8 | ± 2.5 |

| Tmax (h) | 4.2 | ± 1.3 |

| AUC(0-t) (ng·h/mL) | 45.1 | ± 27.9 |

| t½ (h) | 4.4 | ± 2.1 |

Data compiled from representative pharmacokinetic studies. Actual values may vary between studies.

Simvastatin and Cellular Signaling: The Akt Pathway

Beyond its lipid-lowering effects, simvastatin has been shown to influence various cellular signaling pathways, contributing to its pleiotropic effects. One such pathway is the PI3K/Akt signaling cascade, which is a critical regulator of cell survival, proliferation, and apoptosis.

Studies have demonstrated that simvastatin can inhibit the phosphorylation and activation of Akt in various cell types, including cancer cells.[7][8] This inhibition can lead to decreased cell viability and induction of apoptosis. The precise mechanisms are still under investigation but may involve the depletion of essential intermediates of the mevalonate pathway, which are required for the proper function of signaling proteins.

The following diagram illustrates the inhibitory effect of simvastatin on the Akt signaling pathway.

Caption: Simvastatin inhibits the Akt signaling pathway, leading to reduced cell survival and increased apoptosis.

Conclusion

This compound is an indispensable tool for the detailed investigation of the metabolic fate of simvastatin. Its use in in vitro metabolic stability assays, as a tracer for metabolite identification, and as an internal standard for quantitative analysis provides researchers with high-quality, reliable data. A thorough understanding of simvastatin's metabolism, facilitated by the use of its deuterated analog, is fundamental for predicting its pharmacokinetic behavior, assessing potential drug-drug interactions, and elucidating the mechanisms behind its therapeutic and pleiotropic effects. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Detection and characterization of simvastatin and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Simvastatin-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin is a widely prescribed lipid-lowering medication that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] Accurate and sensitive quantification of simvastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the analysis of simvastatin, utilizing its deuterated analog, Simvastatin-d6, as an internal standard to ensure high accuracy and precision. The methodologies outlined are intended to guide researchers in developing and validating a robust analytical method in their own laboratory settings.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a common and effective method for extracting simvastatin from a plasma matrix.

Materials:

-

Human plasma samples

-

This compound internal standard (IS) solution

-

Methyl tert-butyl ether (MTBE)

-

Ammonium acetate buffer (50 mM, pH 4.5)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v)

Procedure:

-

Pipette 500 µL of plasma sample into a 2.0 mL polypropylene tube.

-

Add 50 µL of the this compound internal standard solution.

-

Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).

-

Add 1000 µL of methyl tert-butyl ether (MTBE) for extraction and vortex for 5 minutes.[2]

-

Centrifuge the samples at 5000 g for 5 minutes at 4°C to separate the organic and aqueous layers.[2]

-

Carefully transfer 850 µL of the upper organic layer to a clean tube.[2]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in 200 µL of the reconstitution solution.[2]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical Parameters:

| Parameter | Recommended Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)[2] |

| Mobile Phase | Acetonitrile and 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 45°C[2] |

| Injection Volume | 20 µL[3] |

| Run Time | Approximately 3.5 - 6 minutes[2][4][5] |

Mass Spectrometric Conditions

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical Parameters:

| Parameter | Recommended Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 140°C[6] |

| Desolvation Temperature | 450°C[6] |

| Capillary Voltage | 3.8 kV[6] |

| Gas Flow (Nitrogen) | Desolvation: 550 L/h, Cone: 50 L/h[6] |

| Collision Gas | Argon |

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Settings

The following table summarizes the precursor and product ions for simvastatin and its deuterated internal standard, this compound, along with typical optimized MS parameters.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Simvastatin | 419.3 | 199.0 | 22 | 10 |

| This compound (IS) | 425.4 | 199.2 | - | - |

| Alternative this compound Transition | 442.5 | 285.2 | - | - |

Note: The optimal Cone Voltage and Collision Energy for this compound should be determined empirically but are expected to be similar to those for simvastatin.

Table 2: Method Validation Parameters - Quantitative Summary

This table presents a summary of typical quantitative performance data from validated LC-MS/MS methods for simvastatin analysis.

| Parameter | Typical Value/Range |

| Linearity Range | 0.04 - 40.0 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[4][6] |

| Intra-day Precision (%RSD) | ≤ 8.7%[2] |

| Inter-day Precision (%RSD) | ≤ 8.7%[2] |

| Accuracy (%RE) | ± 8%[2] |

| Mean Extraction Recovery | ~82%[2] |

Visualizations

Simvastatin Metabolism Pathway

Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. It primarily undergoes metabolism in the liver, mainly mediated by the cytochrome P450 enzyme CYP3A4.[1]

Caption: Metabolic activation of Simvastatin.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of simvastatin in plasma samples.

Caption: LC-MS/MS analytical workflow.

Simvastatin Fragmentation Pathway

The fragmentation of the protonated simvastatin molecule in the mass spectrometer is crucial for its selective detection. The primary fragmentation involves the loss of the ester side chain.

Caption: Proposed fragmentation of Simvastatin.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. sciex.com [sciex.com]

- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]

- 6. scielo.br [scielo.br]

Application Notes & Protocols for Simvastatin Quantification using Simvastatin-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] Accurate quantification of simvastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantification of simvastatin in human plasma using a stable isotope-labeled internal standard, Simvastatin-d6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential due to the low plasma concentrations of simvastatin resulting from high first-pass hepatic extraction.[1][4]

Principle of the Assay

The method employs a deuterated internal standard (IS), this compound, which is chemically identical to the analyte but has a different mass. The IS is added to the plasma sample at a known concentration before sample preparation. It co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. The ratio of the analyte's peak area to the IS's peak area is used for quantification. This approach corrects for variations in sample extraction, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.

References

- 1. scielo.br [scielo.br]

- 2. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]

- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Simvastatin-d6 Sample Preparation in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Simvastatin-d6 in plasma, a critical step for accurate bioanalytical quantification. The methodologies outlined are based on established laboratory practices and are intended to guide researchers in developing robust and reliable workflows for pharmacokinetic and bioequivalence studies.

Introduction

Simvastatin is a widely prescribed lipid-lowering drug that undergoes significant first-pass metabolism. Its deuterated analog, this compound, is commonly used as an internal standard (IS) in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample processing and analysis. The selection of an appropriate sample preparation method is paramount to remove endogenous interferences from the complex plasma matrix and to concentrate the analyte of interest. This document details two prevalent and effective extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Core Methodologies

The choice of extraction method depends on various factors, including the desired level of sample cleanup, throughput requirements, and the specific analytical instrumentation used. Both LLE and SPE have demonstrated efficacy in extracting Simvastatin and its analogs from plasma.[1]

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions analytes based on their differential solubility in two immiscible liquid phases. For Simvastatin, which is a lipophilic compound, LLE with a non-polar organic solvent is highly effective.

Experimental Protocol: LLE using Methyl Tert-Butyl Ether (MTBE)

This protocol is adapted from a validated method for Simvastatin quantification in human plasma.[2][3]

Materials:

-

Human plasma (K3EDTA)

-

This compound internal standard (IS) working solution

-

Ammonium acetate buffer (50 mM, pH 4.5)[2]

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (2.0 mL)

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 500 µL of plasma sample into a 2.0 mL microcentrifuge tube.[2]

-

Add 50 µL of the this compound internal standard working solution.

-

Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5) and vortex briefly.[2] The acidic pH helps to break drug-protein binding.[1]

-

Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[2]

-

Centrifuge the samples at 5000 x g for 5 minutes at 5°C to separate the organic and aqueous layers.[2]

-

Carefully transfer 850 µL of the upper organic phase to a clean tube.[2]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[2]

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:water 50:50, v/v).[2]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample cleanup that can lead to lower matrix effects compared to LLE.[1] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

Experimental Protocol: SPE using Oasis HLB Cartridges

This protocol is based on a method developed for the determination of Simvastatin and its acid form in human plasma.[1]

Materials:

-

Human plasma (K3EDTA)

-

This compound internal standard (IS) working solution

-

Ammonium acetate buffer (100 mM, pH 4.5)[1]

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Oasis HLB SPE cartridges (30 mg, 1 cc)[1]

-

SPE manifold

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Condition the Oasis HLB SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

-

Pre-treat the plasma sample: In a separate tube, mix 300 µL of plasma with the this compound IS.[4] Add 100 µL of 100 mM ammonium acetate buffer (pH 4.5) to the plasma sample.[5]

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 x 400 µL of 5% methanol in water to remove polar interferences.[4]

-

Elute the analyte and internal standard with 2 x 35 µL of 95:5 acetonitrile/water.[4]

-

The eluate can be directly injected or diluted with a suitable buffer prior to LC-MS/MS analysis, which avoids the need for evaporation and reconstitution steps.[4]

Data Presentation

The following table summarizes key quantitative parameters for the described sample preparation methods.

| Parameter | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (Oasis HLB) |

| Analyte | Simvastatin | Simvastatin & Simvastatin Acid |

| Internal Standard | Lovastatin (similar recovery expected for this compound) | This compound |

| Mean Extraction Recovery | ~80-82%[2][3] | Method demonstrates good recovery[1] |

| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL[2][3] | 0.094 ng/mL[6] |

| Plasma Volume | 500 µL[2] | 100 - 300 µL[4][6] |

| Key Advantage | Simple and cost-effective | High selectivity, reduced matrix effects[1] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for plasma sample preparation prior to bioanalysis.

Caption: General workflow for plasma sample preparation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of drug concentrations [bio-protocol.org]

- 6. High-throughput salting-out assisted liquid/liquid extraction with acetonitrile for the simultaneous determination of simvastatin and simvastatin acid in human plasma with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Simvastatin-d6 in Pharmacokinetic Studies of Simvastatin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Simvastatin is a widely prescribed medication for the management of hypercholesterolemia. It is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, which inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2][3] To accurately characterize the pharmacokinetic profile of simvastatin, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Simvastatin-d6, is crucial for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[4][5] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of simvastatin.

I. Application Notes

This compound is a deuterated analog of simvastatin and is an ideal internal standard for the quantification of simvastatin in biological matrices for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to simvastatin, ensuring similar extraction recovery and chromatographic behavior.[5]

-

Co-elution with Analyte: It co-elutes with simvastatin during chromatographic separation, allowing for effective compensation for any variations during the analytical run.

-

Mass Difference: The mass difference between this compound and simvastatin allows for their distinct detection by mass spectrometry without isobaric interference.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method by accounting for sample loss during preparation and fluctuations in MS signal.[4]

II. Experimental Protocols

This section details a typical experimental protocol for the quantification of simvastatin in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[6][7][8][9][10][11][12]

A. Materials and Reagents:

-

Simvastatin (Reference Standard)

-

Human Plasma (K2EDTA as anticoagulant)[13]

-

Methanol (LC-MS grade)[6]

-

Ammonium Acetate (LC-MS grade)[6]

-

Formic Acid (analytical grade)[6]

-

Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)[7]

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[6]

-

Ultrapure Water

B. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[8][9]

C. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the simvastatin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

D. Sample Preparation (Liquid-Liquid Extraction - LLE): [7]

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

E. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[13]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water or 10 mM ammonium acetate).[6][9]

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at around 40°C.

-

Injection Volume: 5-10 µL.

F. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Simvastatin: The precursor ion is typically [M+H]+ or [M+NH4]+. The specific m/z values for precursor and product ions should be optimized for the instrument being used. For example, m/z 419.3 → 285.3.[8]

-

This compound: The precursor ion will be shifted by +6 Da. For example, m/z 425.3 → 291.3.

-

-

Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for maximum signal intensity.[6]

III. Data Presentation

The following tables summarize typical pharmacokinetic parameters of simvastatin obtained from studies utilizing methods with this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Simvastatin in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (h) | 1.3 - 2.4 | [1] |

| Cmax (ng/mL) | 9.83 (for a 40 mg dose) | [1] |

| AUC (ng·h/mL) | 40.32 (for a 40 mg dose) | [1] |

| t1/2 (h) | ~2 - 4.85 | [1][15] |

Table 2: Typical LC-MS/MS Method Parameters for Simvastatin Quantification

| Parameter | Condition |

| Extraction Method | Liquid-Liquid Extraction or Solid Phase Extraction |